REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[F:36][C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[S:41]([OH:44])(=[O:43])=[O:42].[C:53]([C:57]1[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1)([CH3:56])([CH3:55])[CH3:54]>>[F:52][C:37]([F:36])([F:51])[C:38]([F:49])([F:50])[C:39]([F:47])([F:48])[C:40]([F:45])([F:46])[S:41]([O-:44])(=[O:43])=[O:42].[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S+:11]([C:60]2[CH:61]=[CH:62][C:57]([C:53]([CH3:56])([CH3:55])[CH3:54])=[CH:58][CH:59]=2)[C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|
|
Name
|
bis-(4-t-butylphenyl) sulfoxide
|
Quantity
|
48.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)S(=O)C1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
while the temperature was maintained under ice cooling
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for additional 15 hours
|
Duration
|
15 h
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
two separate phases
|
Type
|
CUSTOM
|
Details
|
were formed
|
Type
|
CUSTOM
|
Details
|
The upper phase was removed
|
Type
|
ADDITION
|
Details
|
The oily bottom phase of approximately 150 ml volume was diluted with 800 ml of diethyl ether
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
a semicrystalline solid was obtained
|
Type
|
CUSTOM
|
Details
|
The semicrystalline solid was recrystallized from diethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.C(C)(C)(C)C1=CC=C(C=C1)[S+](C1=CC=C(C=C1)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.1 g | |
YIELD: PERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |